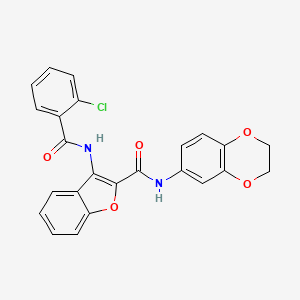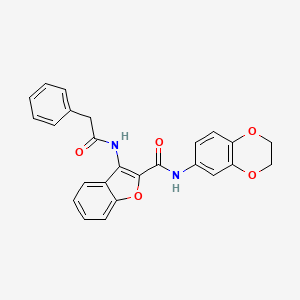![molecular formula C25H20N4O2S B6490581 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one CAS No. 1359197-13-9](/img/structure/B6490581.png)
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one is a useful research compound. Its molecular formula is C25H20N4O2S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.13069707 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the peroxisome proliferator-activated receptors (PPARδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
While the exact mode of action for this specific compound is not detailed in the available literature, compounds that target PPARs typically bind to the receptor, leading to a conformational change. This change allows the receptor to bind to specific sequences of DNA called PPAR response elements (PPREs). The binding of these receptors to PPREs influences the transcription of various genes, leading to changes in cell function .
Biochemical Pathways
The activation of PPARs influences several biochemical pathways. These include lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis. The specific pathways affected by this compound would depend on the cell type and the presence of coactivators and corepressors .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and efficacy .
Result of Action
The activation of PPARs by agonists like this compound can lead to various cellular effects. These effects can include changes in lipid and glucose metabolism, reduced inflammation, and alterations in cell proliferation and differentiation .
Properties
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S/c1-15-11-12-17(13-16(15)2)23-26-24(31-28-23)22-20-9-4-5-10-21(20)25(30)29(27-22)18-7-6-8-19(14-18)32-3/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKFSAWDSCHJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methoxyphenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490503.png)
![N-{2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B6490515.png)


![2-(4-bromobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B6490524.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylphenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490525.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B6490531.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide](/img/structure/B6490537.png)
![2-(3-methylbenzyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B6490541.png)
![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B6490547.png)
![ethyl 3-(2-fluorophenyl)-5-[2-(3-methylphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6490549.png)
![2-(4-methoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B6490556.png)
![ethyl 3-(3-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6490588.png)
![6-fluoro-1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6490595.png)
